N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfamoyl benzamide derivative characterized by a benzothiophene moiety at the N-position and a methyl-tetrahydrofuran (oxolane) substituent on the sulfamoyl group. This structure combines aromatic heterocyclic and oxygenated aliphatic components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-23(14-18-3-2-11-27-18)29(25,26)19-7-4-15(5-8-19)21(24)22-17-6-9-20-16(13-17)10-12-28-20/h4-10,12-13,18H,2-3,11,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQVHXSQCAIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One efficient method for synthesizing 2-substituted benzo[b]thiophenes is through gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . This method is applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or sulfonamides.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of organic electronic materials and semiconductors.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Core Benzamide and Sulfamoyl Group
The target compound shares a common sulfamoyl benzamide backbone with multiple analogs (e.g., LMM5, LMM11, and compounds 51–55). Key variations lie in:
- N-Substituents : The benzothiophene group distinguishes it from phenyl (e.g., LMM5 ), triazine (e.g., compound 51 ), or purine (e.g., compound 35 ) substituents. Benzothiophene’s planar structure may enhance π-π stacking interactions in biological targets compared to bulkier groups.
- Sulfamoyl Modifications: The methyl-(oxolan-2-yl)methyl group on the sulfamoyl nitrogen contrasts with benzyl (LMM5), cyclohexyl (LMM11 ), or nitroaryl ( ) substituents.
Heterocyclic Additions
Unlike compounds with fused oxadiazole (LMM5 ) or triazine (compound 51 ) rings, the target lacks secondary heterocycles but incorporates a tetrahydrofuran ring. This modification balances lipophilicity and metabolic stability, as oxolane is less prone to oxidative metabolism than aromatic heterocycles.
Physicochemical Data
Comparative properties of select analogs:
*LogP estimated using fragment-based methods. The target’s oxolane group likely reduces LogP compared to benzyl or aryl substituents.
Antifungal Activity
Compounds like LMM5 and LMM11 exhibit antifungal properties against Candida spp., with IC50 values comparable to fluconazole .
Antidiabetic Potential
QSAR models for N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives highlight the importance of electron-withdrawing groups (e.g., -NO2) for α-glucosidase inhibition . The target lacks nitro groups but may compensate with benzothiophene’s electron-rich aromatic system.
Anticancer and Antiviral Prospects
Benzothiophene derivatives are known kinase inhibitors (e.g., ruxolitinib). The target’s structure aligns with compounds in , which target cancer and viral infections via thioether linkages and heterocyclic motifs .
Biological Activity
N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of enzyme activity and its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzothiophene moiety, which is known for its diverse biological activities, and a sulfamoyl group that enhances its interaction with biological targets. The structural formula can be represented as follows:
The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes, particularly nucleotide triphosphate diphosphohydrolases (NTPDases) . These enzymes play critical roles in purinergic signaling pathways, which are essential for various physiological processes.
Inhibition Studies
Recent studies have indicated that sulfamoyl-benzamides exhibit selective inhibition against human NTPDases. For instance, one study reported that related compounds demonstrated IC50 values in the sub-micromolar range, highlighting their potency:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3i | h-NTPDase1 | 2.88 ± 0.13 |
| 3f | h-NTPDase2 | <1.0 |
| 4d | h-NTPDase3 | 0.72 ± 0.11 |
| 2d | h-NTPDase8 | 0.28 ± 0.07 |
These findings suggest that this compound may act as a potent inhibitor of these enzymes, potentially leading to therapeutic applications in conditions associated with dysregulated purinergic signaling.
Anti-cancer Activity
The compound has also been evaluated for anti-cancer properties. In vitro studies have shown that it induces cell cycle arrest and inhibits tubulin polymerization, which are critical mechanisms in cancer cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| MDA-MB-231 | 7.5 |
These results indicate that this compound exhibits significant anti-cancer activity against breast cancer cell lines.
Neuroleptic Activity
Another area of interest is the neuroleptic potential of this compound. Similar benzamide derivatives have shown efficacy in reducing symptoms of psychosis with minimal side effects. The structure–activity relationship suggests that modifications to the benzamide core can enhance neuroleptic activity while reducing adverse effects.
Case Studies
Case Study 1: Inhibition of h-NTPDases
A research team synthesized a series of sulfamoyl-benzamide derivatives and tested their inhibitory effects on h-NTPDases. The most potent inhibitors were characterized by specific substitutions on the benzamide ring, demonstrating a clear correlation between structural modifications and enzyme inhibition potency.
Case Study 2: Anti-cancer Efficacy
In a study assessing multiple cancer cell lines, this compound was found to significantly inhibit tumor growth in vitro, leading to further investigations into its mechanism involving tubulin dynamics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
